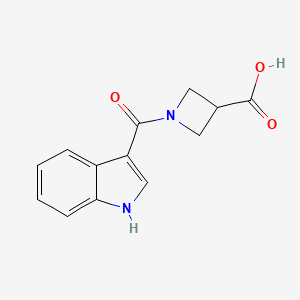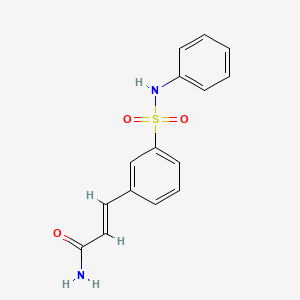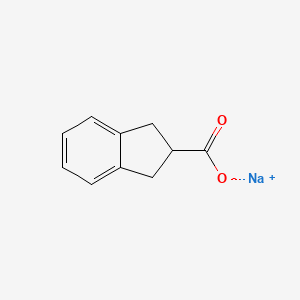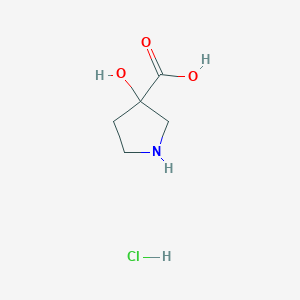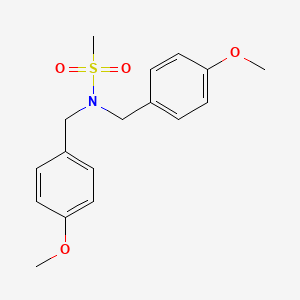
N,N-bis(4-methoxybenzyl)methanesulfonamide
概要
説明
N,N-bis(4-methoxybenzyl)methanesulfonamide is an organic compound with the molecular formula C17H21NO4S It is characterized by the presence of two 4-methoxybenzyl groups attached to a methanesulfonamide core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(4-methoxybenzyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with 4-methoxybenzylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: N,N-bis(4-methoxybenzyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinamide derivatives.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfinamide derivatives.
Substitution: Various substituted methanesulfonamide derivatives.
科学的研究の応用
N,N-bis(4-methoxybenzyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N-bis(4-methoxybenzyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are subject to ongoing research.
類似化合物との比較
N,N-bis(4-methoxybenzyl)amine: Similar structure but lacks the methanesulfonamide group.
N,N-bis(4-methoxybenzyl)sulfonamide: Contains a sulfonamide group instead of methanesulfonamide.
N,N-bis(4-methoxybenzyl)carbamate: Contains a carbamate group instead of methanesulfonamide.
Uniqueness: N,N-bis(4-methoxybenzyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthesis and research.
特性
IUPAC Name |
N,N-bis[(4-methoxyphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-21-16-8-4-14(5-9-16)12-18(23(3,19)20)13-15-6-10-17(22-2)11-7-15/h4-11H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVYWKCJBKSIKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N,N-bis(4-methoxybenzyl)methanesulfonamide in the context of the research?
A1: this compound is not the target compound itself, but rather a key reagent in the synthesis of novel azole-based primary sulfonamides. [] Specifically, it acts as a diazo reagent, enabling the formation of various azole rings via [3+2] cycloaddition reactions. This synthetic strategy allows researchers to access a diverse range of primary sulfonamides, a class of compounds previously underexplored in the context of carbonic anhydrase inhibition. []
Q2: How does the structure of the compounds synthesized using this compound relate to their potential as carbonic anhydrase inhibitors?
A2: The researchers synthesized three sets of primary sulfonamides with pyrazole, 1,2,3-triazole, and tetrazole cores using this compound as a starting point. [] These specific azole rings are known to interact with the active site of carbonic anhydrase enzymes. By systematically varying the substituents on these azole cores, the researchers aimed to optimize the interactions and develop potent and selective inhibitors of specific carbonic anhydrase isoforms. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1445476.png)

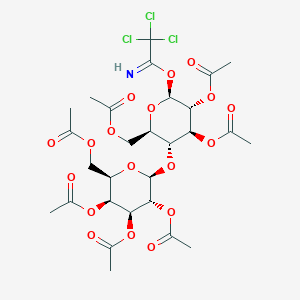
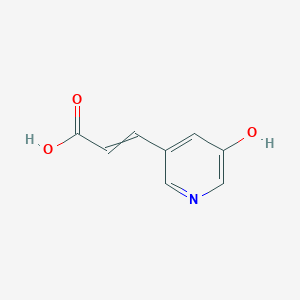
![4,5,6,7-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride](/img/structure/B1445481.png)
![5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine](/img/structure/B1445482.png)
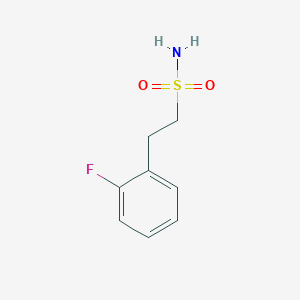
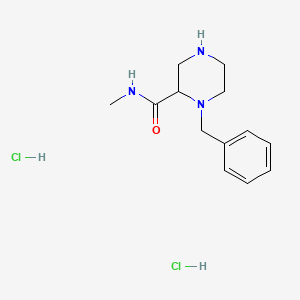
![Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate](/img/structure/B1445490.png)
